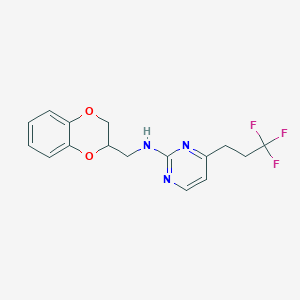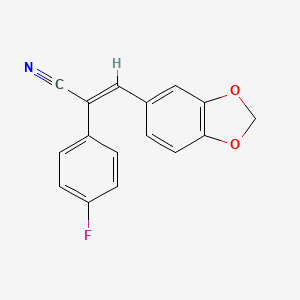![molecular formula C13H10BrNO5 B5306130 {3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid](/img/structure/B5306130.png)
{3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid, also known as BFPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of {3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. This compound also induces apoptosis, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid is its potential as a therapeutic agent for the treatment of various diseases, including cancer. This compound has also been shown to have low toxicity and good biocompatibility, which makes it a promising candidate for drug delivery applications. However, one of the main limitations of this compound is its low solubility in water, which may limit its applicability in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of {3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid, including the development of new synthesis methods that improve its solubility and bioavailability. Further studies are also needed to elucidate the mechanism of action of this compound and its potential applications in various fields, including cancer research, drug delivery, and material science. Additionally, the development of new derivatives of this compound may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Synthesemethoden
{3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid is synthesized by the reaction of 5-bromo-2-furoic acid with 3-aminophenol in the presence of acetic anhydride and pyridine. The reaction yields a white solid with a melting point of 214-216°C.
Wissenschaftliche Forschungsanwendungen
{3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid has been extensively studied for its potential applications in various fields, including cancer research, drug delivery, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, this compound has been used as a carrier for the delivery of anticancer drugs and other therapeutic agents. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
2-[3-[(5-bromofuran-2-carbonyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO5/c14-11-5-4-10(20-11)13(18)15-8-2-1-3-9(6-8)19-7-12(16)17/h1-6H,7H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWXQNBOEHOAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5306049.png)
![2-iodo-6-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5306056.png)
![2,6-dimethyl-1-[4-(2-propyn-1-yloxy)benzoyl]piperidine](/img/structure/B5306060.png)
![4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide](/img/structure/B5306075.png)
![3-{2-[(2-methoxy-2-methylpropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306078.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5306090.png)

![3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5306102.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5306105.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(6-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306106.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-N-ethyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5306119.png)

![1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5306140.png)
